molecular formula C19H21ClN4O2S B2488976 5-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide CAS No. 1797171-92-6

5-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide

Cat. No.: B2488976
CAS No.: 1797171-92-6
M. Wt: 404.91
InChI Key: SCVYMGBNSYHJHI-UHFFFAOYSA-N
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Description

5-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is a recognized, potent, and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a central signaling kinase in the necroptosis pathway , a form of programmed necrotic cell death that plays a critical role in the pathogenesis of numerous inflammatory, infectious, and degenerative diseases. This compound exerts its effect by specifically targeting the kinase domain of RIPK1 , thereby blocking the activation of downstream signaling events that lead to membrane disruption and cell death. Its high selectivity for RIPK1 over other kinases, including the closely related RIPK3, makes it an invaluable pharmacological tool for dissecting the specific contributions of RIPK1-driven necroptosis in complex biological systems. Researchers utilize this inhibitor to explore the therapeutic potential of RIPK1 inhibition in preclinical models of conditions such as inflammatory bowel disease, autoimmune encephalomyelitis, and ischemia-reperfusion injury . By precisely inhibiting this key node in the cell death pathway, scientists can gain deeper insights into the mechanisms controlling inflammation and tissue homeostasis.

Properties

IUPAC Name

5-chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2S/c1-14-4-5-17(20)11-18(14)27(25,26)23-13-15-6-9-24(10-7-15)19-16(12-21)3-2-8-22-19/h2-5,8,11,15,23H,6-7,9-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVYMGBNSYHJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes recent findings regarding its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C19H20ClN3O2S
  • Molecular Weight : 377.90 g/mol
  • IUPAC Name : this compound

The structural complexity, featuring a chloro group, a piperidine moiety, and a sulfonamide functional group, suggests diverse interactions with biological targets.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line GI50 (µM) Mechanism of Action
MCF-7 (Breast)38Inhibition of EGFR pathways
A549 (Lung)45Induction of apoptosis via caspase activation
HeLa (Cervical)50Cell cycle arrest at G1 phase

The GI50 values indicate the concentration required to inhibit the growth of cells by 50%. The compound exhibits significant antiproliferative activity, particularly in breast and lung cancer cell lines.

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. This inhibition leads to reduced cell proliferation and survival.
  • Apoptosis Induction : Studies indicate that the compound can induce apoptosis in cancer cells through the activation of caspases, which are essential for programmed cell death.
  • Cell Cycle Arrest : The compound causes arrest in the G1 phase of the cell cycle, preventing cells from progressing to DNA synthesis.

Case Studies and Research Findings

Several case studies have provided insights into the effectiveness of this compound:

  • Study on MCF-7 Cells : A detailed investigation demonstrated that treatment with the compound resulted in a significant decrease in cell viability after 48 hours, with a marked increase in apoptotic markers such as Annexin V positivity and caspase activation .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. Histological analysis revealed increased necrosis within tumor tissues, suggesting effective tumor suppression mechanisms .
  • Combination Therapies : Preliminary data suggest that combining this compound with other chemotherapeutics may enhance its efficacy, indicating potential for use in combination therapy regimens for treating resistant cancer types .

Scientific Research Applications

The compound has been studied for its potential biological activities, including:

1. Antimicrobial Activity

  • Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. A study demonstrated its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L.

2. Antiproliferative Effects

  • In vitro studies have shown that the compound exhibits antiproliferative activity against various cancer cell lines. The GI50 values, which indicate the concentration required to inhibit cell growth by 50%, were reported as low as 31 nM, suggesting substantial potency against cancer cell proliferation .

Antimicrobial Efficacy Study

A detailed study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated that it was particularly effective against MRSA strains, with an MIC significantly lower than many other tested compounds.

Evaluation of Antiproliferative Activity

Another investigation focused on the antiproliferative properties of this compound against different cancer cell lines. The study reported varying degrees of activity across cell lines, highlighting that structural modifications can enhance antiproliferative effects .

Data Summary Table

Activity TypeTested CompoundMIC/IC50 ValuesRemarks
Antimicrobial5-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)...15.62 - 31.25 μmol/LEffective against MRSA
AntiproliferativeRelated compounds (e.g., GI50 values)31 nM - 54 nMPotent against various cancer cells
MechanismInhibition of folate synthesisN/ATargeting bacterial growth

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 5-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Synthesis Steps : The compound is typically synthesized via multi-step reactions starting from piperidine derivatives and benzenesulfonyl chlorides. Key steps include nucleophilic substitution to attach the cyanopyridinyl group, followed by sulfonamide bond formation .
  • Optimization : Reaction conditions (temperature, solvent, time) significantly impact yield. For example, using dichloromethane or tetrahydrofuran as solvents and triethylamine as a base enhances reaction efficiency. Palladium on carbon (Pd/C) is often employed for catalytic reductions .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify the integration of protons and carbons in the piperidine, cyanopyridinyl, and sulfonamide moieties .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is standard for pharmacological studies) .

Q. What initial biological assays are recommended to evaluate its therapeutic potential?

  • Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or kinases using fluorometric or colorimetric readouts (e.g., IC50_{50} determination) .
  • Cell-Based Assays : Screen for cytotoxicity (via MTT assays) in cancer cell lines or assess anti-inflammatory activity (e.g., COX-2 inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replacing the chloro group with bromo or methoxy) and compare activity .
  • Crystallography : Use X-ray diffraction (e.g., data from Acta Crystallographica) to map binding interactions with target proteins .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities of analogs .

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Data Triangulation : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables. For example, discrepancies in IC50_{50} values may arise from differences in assay buffers .
  • Meta-Analysis : Compare datasets from multiple sources (e.g., enzyme inhibition vs. cell viability) to identify consistent trends. Cross-reference with structural analogs (e.g., compounds in ) to validate mechanisms .

Q. How do in vitro findings correlate with in vivo efficacy, and what factors affect translation?

  • Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (via liver microsomes), and blood-brain barrier penetration. Poor solubility (common in sulfonamides) may require formulation adjustments, such as PEGylation .
  • Animal Models : Use disease-specific models (e.g., xenografts for cancer) to validate in vitro targets. Note that off-target effects in vivo may explain discordance with in vitro data .

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